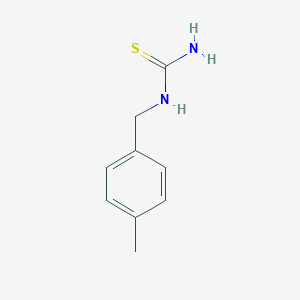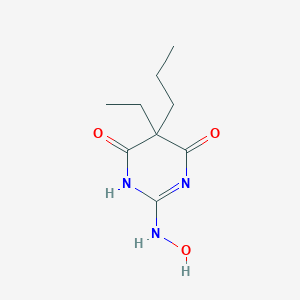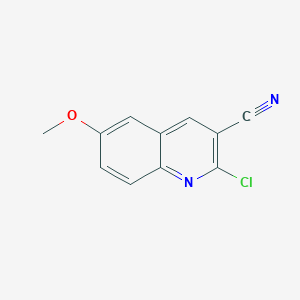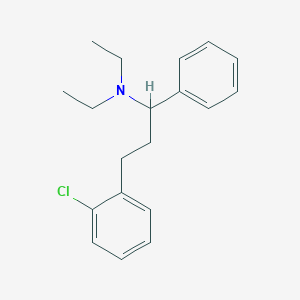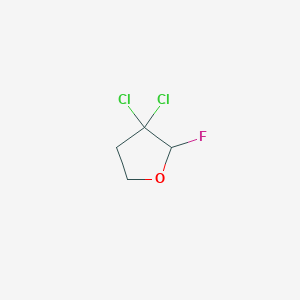![molecular formula C23H20Cl4N5NaO3 B009285 Sodium;4-[(4-aminophenyl)diazenyl]-3-methylaniline;methanolate;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate CAS No. 106276-78-2](/img/structure/B9285.png)
Sodium;4-[(4-aminophenyl)diazenyl]-3-methylaniline;methanolate;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;4-[(4-aminophenyl)diazenyl]-3-methylaniline;methanolate;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate, commonly known as sodium azide, is a highly reactive and toxic compound. It is widely used in scientific research as an inhibitor, preservative, and reagent.
Wirkmechanismus
Sodium azide inhibits cytochrome c oxidase by binding to the heme group of the enzyme. This prevents the transfer of electrons in the electron transport chain, leading to a decrease in ATP production and cellular respiration. Sodium azide also induces apoptosis by activating the caspase cascade, a series of proteases that cleave specific proteins and ultimately lead to cell death.
Biochemische Und Physiologische Effekte
Sodium azide is highly toxic and can cause severe health effects upon exposure. It can cause respiratory failure, seizures, and even death. In addition, sodium azide can also cause DNA damage and mutagenesis, leading to genetic abnormalities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using sodium azide in lab experiments is its ability to selectively inhibit cytochrome c oxidase, allowing researchers to study the effects of decreased ATP production on cellular processes. However, sodium azide is highly toxic and requires careful handling and disposal. In addition, its use is limited in live animal experiments due to its toxicity.
Zukünftige Richtungen
There are several future directions for the use of sodium azide in scientific research. One area of interest is the study of its effects on the gut microbiome, as it has been shown to have antimicrobial properties. Another area of interest is its potential use as a cancer treatment, as it can induce apoptosis in cancer cells. Further research is needed to explore these potential applications and to develop safer methods of handling and using sodium azide in lab experiments.
Conclusion:
Sodium azide is a highly reactive and toxic compound that is widely used in scientific research. Its ability to selectively inhibit cytochrome c oxidase and induce apoptosis makes it a valuable tool in the study of cellular processes. However, its toxicity requires careful handling and disposal, and its use is limited in live animal experiments. Further research is needed to explore its potential applications and to develop safer methods of handling and using sodium azide in lab experiments.
Synthesemethoden
Sodium azide is synthesized through the reaction between sodium nitrite and hydrazoic acid. The reaction produces sodium azide, water, and nitrogen gas. The synthesis process requires careful handling due to the explosive nature of the compound.
Wissenschaftliche Forschungsanwendungen
Sodium azide is widely used in scientific research as an inhibitor of cytochrome c oxidase, an enzyme involved in cellular respiration. It is also used as a preservative in biological samples and as a reagent in chemical reactions. Sodium azide is particularly useful in the study of apoptosis, a programmed cell death mechanism, as it can induce apoptosis in cells.
Eigenschaften
CAS-Nummer |
106276-78-2 |
|---|---|
Produktname |
Sodium;4-[(4-aminophenyl)diazenyl]-3-methylaniline;methanolate;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate |
Molekularformel |
C23H20Cl4N5NaO3 |
Molekulargewicht |
579.2 g/mol |
IUPAC-Name |
sodium;4-[(4-aminophenyl)diazenyl]-3-methylaniline;methanolate;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate |
InChI |
InChI=1S/C13H14N4.C9H3Cl4NO2.CH3O.Na/c1-9-8-11(15)4-7-13(9)17-16-12-5-2-10(14)3-6-12;1-16-9(15)4-3(2-14)5(10)7(12)8(13)6(4)11;1-2;/h2-8H,14-15H2,1H3;1H3;1H3;/q;;-1;+1 |
InChI-Schlüssel |
DRKWDZRMCXCQPP-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)N.C[O-].COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N.[Na+] |
SMILES |
CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)N.C[O-].COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N.[Na+] |
Kanonische SMILES |
CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)N.C[O-].COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N.[Na+] |
Synonyme |
Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester, reaction products with 4-[(4-aminophenyl)azo]-3-methylbenzenamine and sodium methoxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



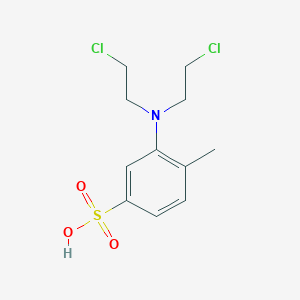
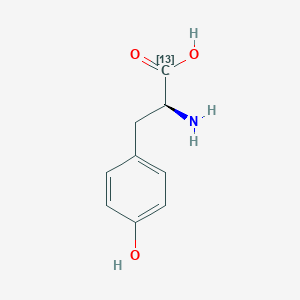
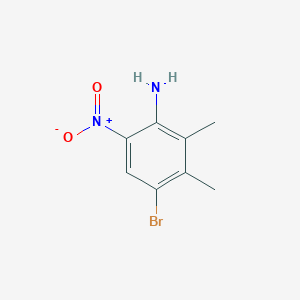
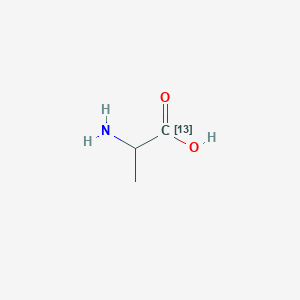
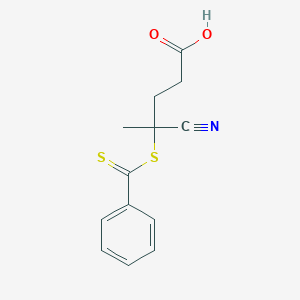
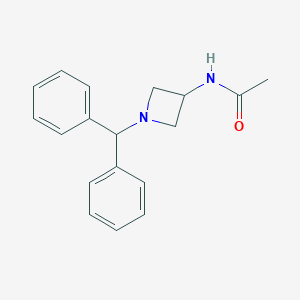
![Hexyl 3-[[3-[(3-ethyloxiranyl)methyl]oxiranyl]methyl]oxiran-2-octanoate](/img/structure/B9218.png)
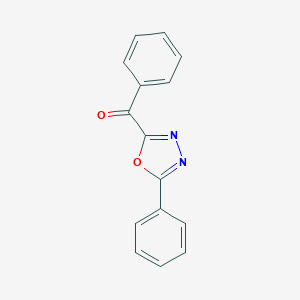
![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel-(9CI)](/img/structure/B9221.png)
